![molecular formula C50H51N15O8S6 B234617 Amythiamicin A CAS No. 152741-89-4](/img/structure/B234617.png)
Amythiamicin A
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Overview
Description
Amythiamicin A is a natural product isolated from the culture broth of Amycolatopsis sp. SANK 60206. It belongs to the family of aminoglycoside antibiotics and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. In recent years, this compound has gained attention as a potential therapeutic agent due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Solution Structures and Self-Association
Amythiamicin D, closely related to Amythiamicin A, has been studied for its solution structures. An NMR study revealed the solution conformation of Amythiamicin D and provided the first evidence of self-association of thiopeptides in solution, which could have implications for understanding the behavior of this compound in similar environments (Lewis et al., 2006).
Antibacterial Activity and Structural Analysis
Research on Amythiamicin D and its analogues has demonstrated their potential in inhibiting bacterial growth. Studies have shown that modifications in the amino acid at carbon atom C2 of ring C in Amythiamicin D dramatically influence its antibacterial activity, particularly against Gram-positive bacteria. This suggests a similar potential for this compound in antibacterial applications (Gross et al., 2013).
Total Synthesis and Potential Medical Applications
The total synthesis of Amythiamicin D, which is part of the same thiopeptide family as this compound, highlights the complex nature of these compounds. The biosynthesis-inspired approach used in this study provides a pathway for synthesizing these complex molecules, which could be important for medical applications, including activity against MRSA and malaria (Hughes et al., 2005).
Syntheses of Amythiamicins C and D
The syntheses of Amythiamicins C and D, through key transformations like amide bond formation and cross-coupling reactions, offer insight into the synthetic strategies that could be applied to this compound. These methods are crucial for exploring the full potential of these compounds in scientific research and potential therapeutic applications (Ammer & Bach, 2010).
Neuroprotective and Antioxidant Properties
Studies on thionamide antibiotics, a class to which this compound belongs, have shown their potential in neuroprotection and antioxidation. They have been found to inhibit amyloid formation in human insulin and Aβ42, suggesting a potential application in neurodegenerative diseases like Alzheimer's (Khan et al., 2021).
properties
CAS RN |
152741-89-4 |
---|---|
Molecular Formula |
C50H51N15O8S6 |
Molecular Weight |
1182.4 g/mol |
IUPAC Name |
1-[2-[2-[21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H51N15O8S6/c1-20(2)35-48-61-31(19-78-48)46-57-27(15-75-46)38-23(9-10-24(54-38)45-60-30(18-76-45)43-56-26(14-73-43)50(72)65-11-7-8-32(65)39(51)68)44-58-29(17-74-44)41(70)55-25(12-33(66)52-6)47-64-37(22(5)79-47)42(71)63-36(21(3)4)49-59-28(16-77-49)40(69)53-13-34(67)62-35/h9-10,15-21,25-26,32,35-36H,7-8,11-14H2,1-6H3,(H2,51,68)(H,52,66)(H,53,69)(H,55,70)(H,62,67)(H,63,71) |
InChI Key |
BAGBLRBLZUISAJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
Canonical SMILES |
CC1=C2C(=O)NC(C3=NC(=CS3)C(=O)NCC(=O)NC(C4=NC(=CS4)C5=NC(=CS5)C6=C(C=CC(=N6)C7=NC(=CS7)C8=NC(CO8)C(=O)N9CCCC9C(=O)N)C3=NC(=CS3)C(=O)NC(C(=N2)S1)CC(=O)NC)C(C)C)C(C)C |
synonyms |
amythiamicin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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